[(Z)-pentylideneamino]urea
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Overview
Description
[(Z)-pentylideneamino]urea is a derivative of valeraldehyde, formed through the reaction of valeraldehyde with semicarbazide. Semicarbazones are a class of compounds known for their versatile biological activities, including antimicrobial, anticonvulsant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: [(Z)-pentylideneamino]urea is typically synthesized through a condensation reaction between valeraldehyde and semicarbazide. The reaction is carried out in a solvent such as methanol or ethanol, often under reflux conditions. The general reaction scheme is as follows:
Valeraldehyde+Semicarbazide→Valeraldehyde Semicarbazone+Water
Industrial Production Methods: While specific industrial production methods for valeraldehyde semicarbazone are not extensively documented, the synthesis generally follows the same principles as laboratory preparation. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: [(Z)-pentylideneamino]urea can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to valeraldehyde or other reduced forms.
Substitution: It can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Valeric acid.
Reduction: Valeraldehyde.
Substitution: Various substituted semicarbazones.
Scientific Research Applications
[(Z)-pentylideneamino]urea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in analytical chemistry.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Industry: It is used in the production of pharmaceuticals and agrochemicals, leveraging its biological activities.
Mechanism of Action
The mechanism of action of valeraldehyde semicarbazone involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function . Its anticonvulsant properties are believed to result from its interaction with neurotransmitter receptors, modulating neuronal activity .
Comparison with Similar Compounds
- Acetaldehyde semicarbazone
- Benzaldehyde semicarbazone
- Butyraldehyde semicarbazone
Comparison: [(Z)-pentylideneamino]urea is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to acetaldehyde semicarbazone and benzaldehyde semicarbazone, valeraldehyde semicarbazone has a longer alkyl chain, affecting its solubility and reactivity. Its biological activities also differ, with some semicarbazones showing more potent antimicrobial or anticonvulsant effects .
Properties
CAS No. |
13183-22-7 |
---|---|
Molecular Formula |
C14H14O3S |
Molecular Weight |
0 |
Synonyms |
Valeraldehyde semicarbazone |
Origin of Product |
United States |
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